molecular formula C16H19F3N4O B2632429 N-[1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]prop-2-enamide CAS No. 2305423-72-5

N-[1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]prop-2-enamide

Cat. No.: B2632429
CAS No.: 2305423-72-5
M. Wt: 340.35
InChI Key: PDYIUUGBBNPUAY-UHFFFAOYSA-N
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Description

N-[1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]prop-2-enamide is a complex organic compound that features a pyrimidine ring substituted with a cyclopropyl and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrimidine ring followed by the introduction of the cyclopropyl and trifluoromethyl groups. The piperidine ring is then constructed, and the final step involves the formation of the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-[1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopropyl group can influence its metabolic stability. The piperidine ring may play a role in the compound’s overall conformation and ability to interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]acetamide
  • N-[1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]but-2-enamide

Uniqueness

N-[1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyclopropyl group provides rigidity to the molecular structure, potentially improving its binding interactions with biological targets.

Properties

IUPAC Name

N-[1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O/c1-2-14(24)20-11-5-7-23(8-6-11)15-21-12(10-3-4-10)9-13(22-15)16(17,18)19/h2,9-11H,1,3-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYIUUGBBNPUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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